molecular formula C14H18N2O B1317787 N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine CAS No. 944897-13-6

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Cat. No. B1317787
CAS RN: 944897-13-6
M. Wt: 230.31 g/mol
InChI Key: IEUVUIUBXFYRSR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine” are not detailed in the sources I found .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Amines

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in water treatment technologies. These processes can mineralize compounds to improve overall treatment schemes, highlighting the environmental applications of understanding and manipulating amines in scientific research (Bhat & Gogate, 2021).

Indole Synthesis

The structural motif of indoles, similar to that in the compound of interest, is crucial in organic chemistry and drug discovery. Indole synthesis, including methods and classifications, is a significant area of research due to indoles' presence in natural products, pharmaceuticals, and functional materials. Such studies may offer insight into methodologies applicable to synthesizing or modifying N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine for specific applications (Taber & Tirunahari, 2011).

Carbazoles from Indoles

Research into synthesizing carbazoles from indoles through various synthetic strategies, such as transition-metal catalyzed C-H functionalization and electrophilic iodocyclizations, highlights the compound's potential applications in pharmaceuticals and materials science. This area could offer pathways for creating derivatives of the compound with profound pharmacological activity (Aggarwal, Sushmita, & Verma, 2019).

Aromatic Amines and Cancer

The study of aromatic amines, including their mechanisms of toxicity and carcinogenesis, is crucial in medicinal chemistry and toxicology. Understanding the bioactivation and interaction of amines like N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine could provide insights into their potential effects and applications in developing therapeutic agents (Wang, Hanna, Sugamori, & Grant, 2019).

Transition-Metal-Catalyzed Reductive Amination

The application of transition-metal-catalyzed reductive amination in synthesizing alkyl amines highlights the potential for N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine in synthetic organic chemistry and drug development. This process is significant for producing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals and materials (Irrgang & Kempe, 2020).

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1,3,5-7,12,15-16H,2,4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVUIUBXFYRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

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